molecular formula C36H63N12O6+ B1218263 Argiopinin I CAS No. 117233-41-7

Argiopinin I

Cat. No. B1218263
M. Wt: 760 g/mol
InChI Key: PASGEHUZOLMKLZ-UHFFFAOYSA-O
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Description

Argiopinin I is a compound that belongs to the class of polyamine toxins isolated from the orb-weaver spider . It is a part of the Argiopinins group of compounds found in spider venoms . The chemical formula of Argiopinin I is C36H63N12O6 .


Molecular Structure Analysis

The molecular structure of Argiopinin I involves a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms . The exact mass of Argiopinin I is 759.4994 and its molecular weight is 759.9622 .

Scientific Research Applications

Argiopinin-Binding Proteins

Research has identified argiopinin-binding glycoproteins in bovine cerebrum membranes. These proteins, particularly a 40 kDa glycoprotein, exhibit specific L-[3H]glutamate binding, indicating a role in receptor activities. Their classification as integral membrane proteins suggests involvement in cellular communication or signal transduction processes (Volkova et al., 1989).

Argiopin and Neuronal Responses

Argiopin, a component of the Argiope lobata spider venom which contains Argiopinin, has been found to inhibit glutamate-induced depolarizations in frog motoneurons. This highlights its potential as a tool for studying excitatory amino acid receptors, particularly in understanding sensorimotor synaptic transmission in the spinal cord (Antonov et al., 1987).

Argiopinines and CNS Glutamate Receptors

Argiopinine compounds, also derived from Argiope lobata venom, selectively block ionic currents elicited by glutamate and kainate in hippocampal neurons. This selective blockade suggests their potential use in exploring mammalian central nervous system glutamate receptors, which are crucial for many neurological functions (Kiskin et al., 2005).

Polyamine Toxins and EAA Receptors

Polyamine toxins like argiopine and argiopinine 3, which are related to Argiopinin, have been shown to effectively block rat cortex excitatory amino acid (EAA) receptors. This uncompetitive antagonism provides a basis for studying the complex interactions and mechanisms of EAA receptors in the brain (Davies et al., 1992).

Arpin and Cancer Research

While not directly linked to Argiopinin, research on Arpin, an actin-related protein, sheds light on the broader implications of protein interactions in cellular mechanisms. Arpin's role in cell migration and its effects on the Arp2/3 complex have implications in cancer progression and treatment (Li et al., 2017).

properties

IUPAC Name

[5-amino-6-[5-[[4-amino-2-[[2-(4-hydroxy-1H-indol-3-yl)acetyl]amino]-4-oxobutanoyl]amino]pentylamino]-6-oxohexyl]-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]-dimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62N12O6/c1-48(2,20-10-18-43-34(53)26(38)12-9-17-45-36(40)41)19-7-4-11-25(37)33(52)42-15-5-3-6-16-44-35(54)28(22-30(39)50)47-31(51)21-24-23-46-27-13-8-14-29(49)32(24)27/h8,13-14,23,25-26,28,46H,3-7,9-12,15-22,37-38H2,1-2H3,(H10-,39,40,41,42,43,44,45,47,49,50,51,52,53,54)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASGEHUZOLMKLZ-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCCC(C(=O)NCCCCCNC(=O)C(CC(=O)N)NC(=O)CC1=CNC2=C1C(=CC=C2)O)N)CCCNC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H63N12O6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70922346
Record name 5-Amino-N-{3-[(2-amino-5-carbamimidamido-1-hydroxypentylidene)amino]propyl}-6-({5-[(1,4-dihydroxy-2-{[1-hydroxy-2-(4-hydroxy-1H-indol-3-yl)ethylidene]amino}-4-iminobutylidene)amino]pentyl}imino)-6-hydroxy-N,N-dimethylhexan-1-aminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

760.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Argiopinin I

CAS RN

117233-41-7
Record name Argiopinin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117233417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-N-{3-[(2-amino-5-carbamimidamido-1-hydroxypentylidene)amino]propyl}-6-({5-[(1,4-dihydroxy-2-{[1-hydroxy-2-(4-hydroxy-1H-indol-3-yl)ethylidene]amino}-4-iminobutylidene)amino]pentyl}imino)-6-hydroxy-N,N-dimethylhexan-1-aminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
VM Lipkin - Journal of Protein Chemistry, 1989 - Springer
… Proton spin systems of argiopinin I and pseudoargiopinin I, as well as of argiopinin II and pseudoargiopinin II, were absolutely identical, except for the aromatic region of the spectra. …
Number of citations: 3 link.springer.com
EV Grishin, TM Volkova, AS Arseniev - Toxicon, 1989 - Elsevier
… The mass spectrum contained the peaks ofmolecular protonated ions, the substances with tetrasubstituted nitrogen demonstrated no additional protonation (argiopinin I and …
Number of citations: 90 www.sciencedirect.com
IS Blagbrough, PTH Brackley, M Bruce, BW Bycroft… - Toxicon, 1992 - Elsevier
In the search for new toxins, preferably with new sites of action, the polyamine amides represent a new class of compounds with potential as insecticides and as pharmaceutical agents …
Number of citations: 52 www.sciencedirect.com
IS Blagbrough, PNR Usherwood - … of the Royal Society of Edinburgh …, 1992 - cambridge.org
The polyamine amides comprise a newly-discovered class of compounds which exhibits considerable potential for the development of selective pharmacological tools and …
Number of citations: 26 www.cambridge.org
X Wu, X Pan, S Cao, F Xu, L Lan, Y Zhang, S Lian… - Journal of …, 2019 - Elsevier
Much attention has been paid to the broodiness of the Muscovy duck, but the molecular mechanism of broodiness remains largely unknown. In this study, the ovary tissues of Muscovy …
Number of citations: 13 www.sciencedirect.com
X Cai, H Zhao, C Liang, M Li, R Liu - Frontiers in Microbiology, 2021 - frontiersin.org
This study evaluated the effects and underlying mechanisms of different combinations of plant symbiotic microbes, comprising arbuscular mycorrhizal fungi (AMF), plant growth-…
Number of citations: 20 www.frontiersin.org
A Matavel, G Estrada… - Spider Venoms …, 2016 - researchgate.net
Spider venoms are complex mixtures of active molecules, including proteins, small peptides, and other organic compounds, such as polyamines. They have been investigated in drug …
Number of citations: 11 www.researchgate.net
KD McCormick - 1993 - search.proquest.com
One of the rewards of studying chemical interactions between various types of organisms is that such studies may lead to knowledge that can be used for our own benefit. Examples of …
Number of citations: 1 search.proquest.com

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